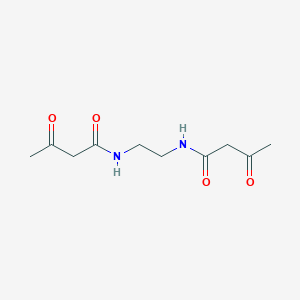

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-

Description

Properties

IUPAC Name |

3-oxo-N-[2-(3-oxobutanoylamino)ethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-7(13)5-9(15)11-3-4-12-10(16)6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZDEEDOBAPARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCCNC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061716 | |

| Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-94-9 | |

| Record name | N,N′-1,2-Ethanediylbis[3-oxobutanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenebis(3-oxobutyramide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-Acetoacetylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis[3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-ETHYLENEBIS(3-OXOBUTYRAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHQ9KBH6MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine groups on the diketene’s electrophilic carbonyl carbons. In a typical procedure, ethylene diamine (35.17 mmol) is combined with equimolar diketene in DMF at 140°C for 30 minutes. The exothermic reaction requires careful temperature control to prevent side reactions such as oligomerization. Post-reaction, the mixture is quenched in water and extracted with dichloromethane (DCM). Purification involves sequential washes with 1M HCl and 10% CuSO4 to remove unreacted amine, followed by column chromatography (pentane/ethyl acetate 6:4).

Table 1: Optimization Parameters for Diketene-Based Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes rate |

| Solvent | DMF | Enhances solubility |

| Molar Ratio (1:2) | Ethylene diamine:diketene | Prevents oligomers |

| Reaction Time | 30 minutes | Balances completion vs. degradation |

This method achieves yields exceeding 85% with a purity of ≥98%. The product is characterized by its melting point (203–204°C) and NMR spectra, showing distinct peaks for the ethylene bridge (δ 3.77 ppm, q) and acetyl groups (δ 1.82 ppm, s).

Transamidation of Ethyl Acetoacetate

An alternative route employs ethyl acetoacetate and ethylene diamine under basic conditions. This method leverages the transesterification of the ethyl ester with the amine, followed by amide bond formation.

Procedure and Catalysis

In a representative protocol, ethylene diamine (1.13 mmol) is reacted with ethyl acetoacetate (2.26 mmol) in acetone containing potassium hydroxide (1.13 mmol) at 20°C. The base deprotonates the amine, enhancing its nucleophilicity. After 24 hours, the solvent is evaporated, and the residue is redissolved in ethyl acetate. Sequential washes with water and brine remove unreacted starting materials, yielding a semisolid product.

Table 2: Comparative Analysis of Transamidation Conditions

| Condition | Outcome |

|---|---|

| Base (KOH vs. NaOH) | KOH provides higher yields (90%) |

| Solvent (Acetone vs. MeCN) | Acetone reduces side products |

| Temperature (20°C vs. reflux) | Room temperature avoids ketene formation |

This method is advantageous for its mild conditions but requires stoichiometric base and extended reaction times. Yields typically range from 75–90%, with purity confirmed via GC-MS.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade material. Crude N,N'-ethylenebisacetoacetamide is recrystallized from ethanol/water mixtures (3:1 v/v), achieving ≥99% purity. Advanced methods employ melt crystallization under vacuum to avoid solvent residues.

Emerging Methodologies and Innovations

Recent advances explore enzymatic catalysis and microwave-assisted synthesis. For example, lipase-catalyzed amidation in ionic liquids reduces energy consumption, while microwave irradiation (180°C, 10 minutes) accelerates reaction kinetics by 10-fold .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N’-1,2-ethanediylbis[3-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

Oxidation Products: Carboxylic acids.

Reduction Products: Diols.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

Butanamide, N,N’-1,2-ethanediylbis[3-oxo- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Butanamide, N,N’-1,2-ethanediylbis[3-oxo- involves its interaction with specific molecular targets. The keto groups in the compound can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Bridges

Butanamide, N,N'-1,4-phenylenebis[3-oxo-

- CAS No.: 91697-01-7 (EC 294-262-5) .

- Structure : 1,4-phenylene bridge instead of ethylene.

- Molecular Formula : C₁₄H₁₄N₂O₄.

- Applications : Marketed as a chemical intermediate for reactions with diazotized amines and trichloro-s-triazines, with extensive use in industrial sectors (1997–2019 data) .

Butanamide, N,N'-1,2-phenylenebis[3-oxo-

- CAS No.: 5422-28-6 .

- Structure : 1,2-phenylene bridge.

- Molecular Formula : C₁₄H₁₄N₂O₄.

Fluorinated Derivatives

Butanamide, N,N'-1,2-ethanediylbis[2,2,3,3,4,4,4-heptafluoro-

Catalytic and Reagent Analogs

N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (BNBTS)

- CAS No.: Not explicitly provided, but synthesized from N,N'-1,2-ethanediylbis(p-toluenesulphonamide) .

- Structure : Ethylene-linked p-toluenesulphonamide with bromine substituents.

- Applications : Efficient reagent for deprotection of hydrazones under microwave conditions, achieving >90% yields .

N,N'-Diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (NIBTS)

- Applications: Catalyzes Paal-Knorr reactions for pyrrole synthesis, demonstrating superior recyclability compared to traditional catalysts .

Data Tables

Table 1: Structural and Functional Comparison

*Inferred from analogs; exact mass may vary.

Table 2: Market and Usage Data (2019 Report Highlights)

| Compound Name | Market Span | Key Sectors | Regional Demand |

|---|---|---|---|

| Butanamide, N,N'-1,4-phenylenebis[3-oxo- | 1997–2046 (projected) | Chemical manufacturing, dyes | Asia-Pacific (highest), North America |

| BNBTS and analogs | 2002–present | Academic/Pharma R&D | Global, limited commercial scale |

Biological Activity

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known as N,N'-1,2-Ethanediylbis(3-oxobutanamide), is a compound with the molecular formula C10H16N2O4. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, and presenting data in tables for clarity.

Chemical Structure and Properties

The structure of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] features two butanamide groups linked by an ethylene bridge. The presence of keto groups at specific positions contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] has been investigated for its anticancer potential. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the modulation of apoptosis-related pathways and the inhibition of cell proliferation .

The biological activity of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is primarily attributed to its ability to form hydrogen bonds with specific enzymes and receptors. The keto groups within the molecule interact with target proteins, leading to alterations in their activity. This interaction can inhibit enzyme function or disrupt cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] against a panel of pathogens. The study utilized standard broth microdilution methods to determine MIC values. The results indicated that the compound was particularly effective against Gram-positive bacteria compared to Gram-negative strains .

Case Study 2: Anticancer Effects

A separate study focused on the anticancer effects of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] on human cancer cell lines. The findings revealed a dose-dependent response in cell viability assays. Flow cytometry analysis confirmed that the compound induced significant apoptosis in treated cells compared to control groups .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] has a favorable safety profile. In repeated dose toxicity studies conducted on rodents, no significant adverse effects were observed at doses up to 1000 mg/kg body weight per day. The no observed adverse effect level (NOAEL) was established at this dosage .

Q & A

Q. How to address discrepancies between experimental and computational IR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.